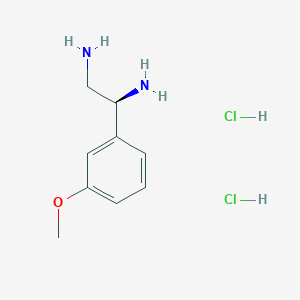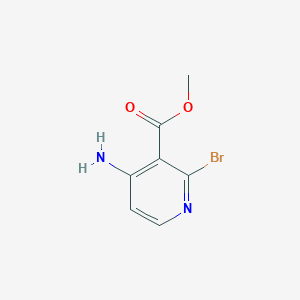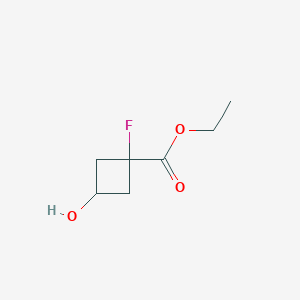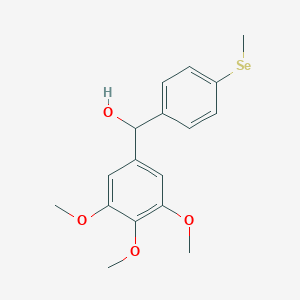
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol is an organic compound with the molecular formula C17H20O4Se This compound features a unique combination of a methylselanyl group attached to a phenyl ring and a trimethoxyphenyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol typically involves the following steps:
Formation of the Methylselanyl Group: The methylselanyl group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting a phenyl halide with a methylselanyl anion under basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the methanol moiety through a Friedel-Crafts alkylation reaction. This involves reacting a trimethoxybenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the Two Fragments: The final step involves coupling the two fragments together through a nucleophilic substitution reaction. This can be achieved by reacting the methylselanylphenyl compound with the trimethoxyphenylmethanol under basic conditions.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include using more efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the methylselanyl group may contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(3,4,5-trimethoxyphenyl)methanol: Similar structure but lacks the methylselanyl group.
(4-Methylselanylphenyl)methanol: Similar structure but lacks the trimethoxyphenyl group.
3,4,5-Trimethoxyphenylmethanol: Similar structure but lacks the methylselanyl group.
Uniqueness
The uniqueness of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol lies in the combination of the methylselanyl and trimethoxyphenyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H20O4Se |
|---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
(4-methylselanylphenyl)-(3,4,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C17H20O4Se/c1-19-14-9-12(10-15(20-2)17(14)21-3)16(18)11-5-7-13(22-4)8-6-11/h5-10,16,18H,1-4H3 |
InChI-Schlüssel |
ZXSQYHKZQOYEML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC=C(C=C2)[Se]C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


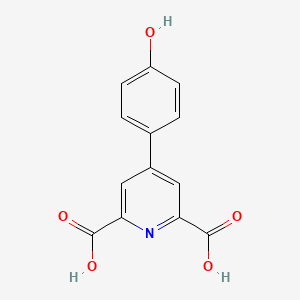

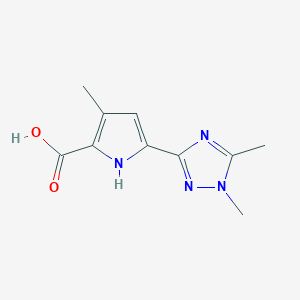



![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)
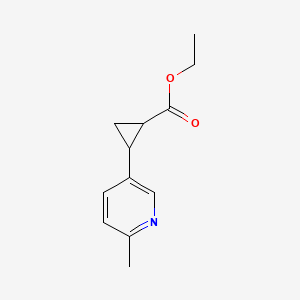

![Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate](/img/structure/B13032746.png)

